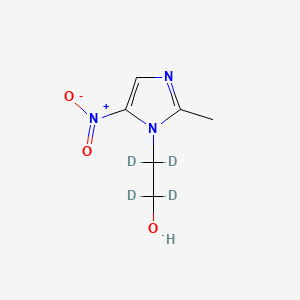

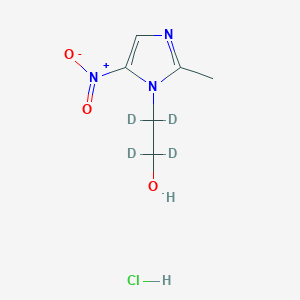

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

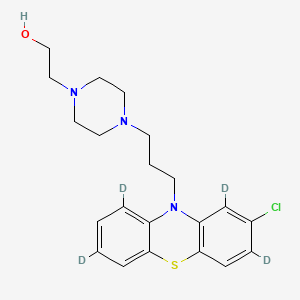

One of the isotopic labelled form of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester, which is a labelled metabolite of Trimebutine and could be used as an antispasmodic agent.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods : The compound can be synthesized from vanillin through a process involving bromation, oxidation, and esterification. This synthesis method was detailed in the study of the synthesis of a closely related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester (Zha Hui-fang, 2011).

Molecular Structures and Stability : The compound exhibits interesting molecular structures and stability characteristics. A study on hierarchical control of internal superstructure, diameter, and stability of supramolecular and macromolecular columns generated from tapered monodendritic building blocks provides insights into the molecular structures of similar compounds (Percec et al., 1998).

Self-Assembled Structures : The compound's ability to form self-assembled structures on substrates like HOPG (Highly Oriented Pyrolytic Graphite) has been studied. For instance, research on the self-assembled structure of alkyloxy substituted benzoic acid methyl ester on HOPG provides valuable information on the structural properties (Yuan et al., 2004).

Chemical Transformations : Investigations into the oxidative debenzylation of similar compounds, like 4-methoxy-α-methylbenzyl esters, give insights into the chemical transformations that the compound can undergo (Yoo et al., 1990).

Biological and Environmental Applications

Biotransformation in Microorganisms : Research on the production of methanol from aromatic acids by Pseudomonas putida indicates the biotransformation potential of similar compounds (Donnelly & Dagley, 1980).

Plant Metabolism : Studies on the O-demethylation of benzoic acids in wheat seedlings offer insights into the metabolism of similar compounds in plants (Harms & Prieß, 1973).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester involves the introduction of deuterium-labeled methoxy groups to the precursor molecule, benzoic acid methyl ester.", "Starting Materials": ["Benzoic acid methyl ester", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Methanol (CH3OH)", "Dimethyl sulfate (CH3)2SO4", "Sodium hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve benzoic acid methyl ester in D2O and add NaOD. Heat the mixture at 80°C for 2 hours to exchange the hydrogen atoms with deuterium atoms in the carboxylic acid group.", "Step 2: Add CH3OH and (CH3)2SO4 to the reaction mixture and reflux for 4 hours to introduce deuterium-labeled methoxy groups to the molecule.", "Step 3: Neutralize the reaction mixture with NaOH and extract the product with ethyl acetate.", "Step 4: Purify the product by column chromatography to obtain 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester."] } | |

CAS No. |

1182838-07-8 |

Molecular Formula |

C11H5O5D9 |

Molecular Weight |

235.28 |

boiling_point |

274.5±0.0 °C at 760 mmHg |

density |

1.1±0.1 g/cm3 |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

34140-59-5 (unlabelled) |

Synonyms |

METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE |

tag |

Benzoic Acid Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)